1-(2-Bromoethoxy)-2-isopropylbenzene
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Overview
Description
1-(2-Bromoethoxy)-2-isopropylbenzene is an organic compound that belongs to the class of brominated aromatic ethers It is characterized by the presence of a bromine atom attached to an ethoxy group, which is further connected to an isopropyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-2-isopropylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-isopropylphenol to form 2-bromo-1-isopropylbenzene. This intermediate is then reacted with ethylene oxide in the presence of a base, such as potassium carbonate, to yield this compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-2-isopropylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding ethoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include 1-(2-hydroxyethoxy)-2-isopropylbenzene or 1-(2-aminoethoxy)-2-isopropylbenzene.
Oxidation: Products include 1-(2-bromoethoxy)-2-isopropylbenzaldehyde or 1-(2-bromoethoxy)-2-isopropylbenzoic acid.
Reduction: The major product is 1-(2-ethoxy)-2-isopropylbenzene.
Scientific Research Applications
1-(2-Bromoethoxy)-2-isopropylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-2-isopropylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethoxy group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form covalent bonds with target molecules makes it a valuable tool in drug design and development.
Comparison with Similar Compounds
1-(2-Bromoethoxy)-2-isopropylbenzene can be compared with other brominated aromatic ethers, such as:
1-(2-Bromoethoxy)-2-ethoxybenzene: Similar in structure but with an ethoxy group instead of an isopropyl group.
1-(2-Bromoethoxy)-4-methylbenzene: Contains a methyl group instead of an isopropyl group.
1-(2-Bromoethoxy)-2-methoxybenzene: Features a methoxy group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications. The presence of the isopropyl group can enhance the compound’s steric hindrance, affecting its interaction with other molecules and its overall stability.
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-propan-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)10-5-3-4-6-11(10)13-8-7-12/h3-6,9H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGDLSRRQJATCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640852 |
Source
|
Record name | 1-(2-Bromoethoxy)-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3245-44-1 |
Source
|
Record name | 1-(2-Bromoethoxy)-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Bromoethoxy)-2-isopropylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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